

Spectroscopic Profile of Phenylmethanimine: A Technical Guide

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Compound of Interest

Compound Name: Phenylmethanimine

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data available for **phenylmethanimine**, a key reactive intermediate in organic synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Phenylmethanimine ($C_6H_5CH=NH$), a simple aromatic imine, plays a significant role in the synthesis of a variety of nitrogen-containing heterocyclic compounds and is of interest in astrochemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and utilization in synthetic and analytical applications.

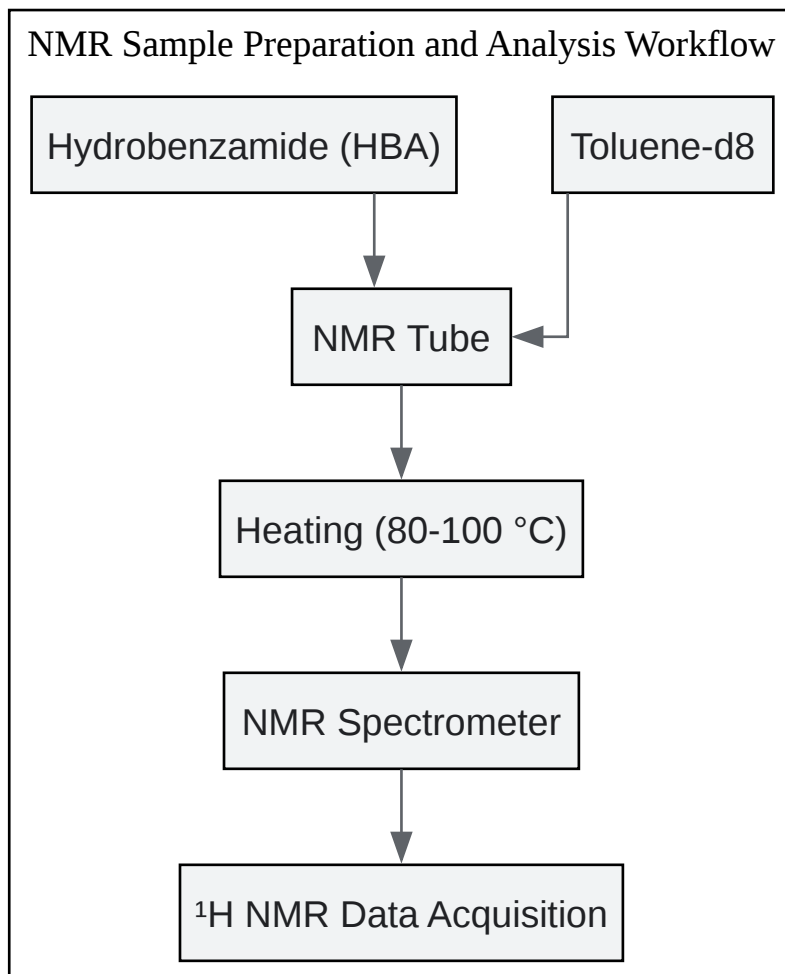
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **phenylmethanimine** in solution. The key to its laboratory generation for NMR studies has been the thermal decomposition of hydrobenzamide.

Experimental Protocol:

A detailed experimental protocol for the in-situ generation and NMR analysis of **phenylmethanimine** involves the thermal decomposition of hydrobenzamide (HBA) directly in an NMR tube. A solution of HBA in a suitable deuterated solvent, such as toluene- d_8 , is heated to temperatures ranging from 80 to 100 °C. The thermolysis of HBA yields **phenylmethanimine**, benzaldehyde, and ammonia. 1H NMR spectra are recorded at various

temperatures to monitor the progress of the decomposition and the formation of **phenylmethanimine**.



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NMR analysis workflow for **phenylmethanimine**.

¹H NMR Data:

The ¹H NMR spectrum of **phenylmethanimine** is characterized by signals corresponding to the iminic proton, the N-H proton, and the aromatic protons of the phenyl group.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Imine CH	~8.3	Singlet	-
Phenyl H	7.2 - 7.8	Multiplet	-
NH	Variable	Broad Singlet	-

Note: The chemical shift of the NH proton is variable and depends on concentration, temperature, and solvent.

¹³C NMR Data:

While less commonly reported in readily available literature, the ¹³C NMR spectrum is a key analytical tool for confirming the formation of the imine. The iminic carbon (C=N) is expected to have a characteristic chemical shift in the downfield region of the spectrum.

Carbon	Predicted Chemical Shift (δ , ppm)
C=N	160 - 170
Phenyl C	120 - 140

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For **phenylmethanimine**, the key vibrational modes are the C=N stretching of the imine group and the N-H stretching.

Experimental Protocol:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or in a suitable solvent. For a solid sample like a precursor that generates **phenylmethanimine** upon heating, in-situ IR spectroscopy can be employed to monitor the reaction.

Characteristic IR Absorptions:

Functional Group	Vibrational Mode	Frequency (cm ⁻¹)
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